molecular formula C15H25N5O2 B7106991 N-methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]octanamide

N-methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]octanamide

Cat. No.: B7106991
M. Wt: 307.39 g/mol
InChI Key: ULBWSGFVDGKXKF-UHFFFAOYSA-N
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Description

N-methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]octanamide is a complex organic compound featuring a triazolopyrazine core

Properties

IUPAC Name

N-methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-3-4-5-6-7-8-13(21)19(2)11-12-17-18-14-15(22)16-9-10-20(12)14/h3-11H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBWSGFVDGKXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N(C)CC1=NN=C2N1CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]octanamide typically involves multi-step organic reactions. One common approach includes the formation of the triazolopyrazine core followed by the introduction of the N-methyl and octanamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]octanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]octanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]octanamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrazine derivatives with different substituents. Examples are:

  • N-methylflindersine
  • N-methylhaplamine

Uniqueness

N-methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]octanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

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